![molecular formula C14H16N4OS B255695 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B255695.png)
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine, also known as MTCP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTCP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is believed to exert its effects through the modulation of certain neurotransmitters in the brain, including serotonin and dopamine. The compound has been shown to act as an agonist for these neurotransmitters, meaning that it enhances their activity. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine can have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity and inflammation, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to exhibit antioxidant properties and may have a protective effect against oxidative stress. Additionally, the compound has been shown to have a positive effect on cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may exhibit similar effects. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation of using 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to determine its potential as a treatment for other conditions such as inflammation and oxidative stress. Finally, the development of more effective methods for administering 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine may expand its potential therapeutic applications.
Méthodes De Synthèse
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine in its pure form.
Applications De Recherche Scientifique
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine |
|---|---|
Formule moléculaire |
C14H16N4OS |
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
(4-methylthiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16N4OS/c1-11-13(20-16-15-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clé InChI |
XGBHKVPIIPKKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



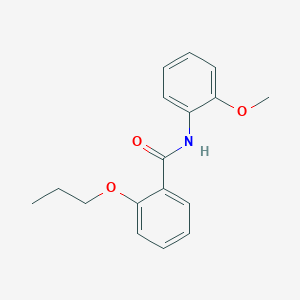
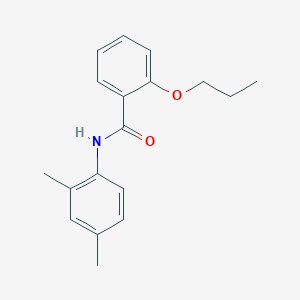
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
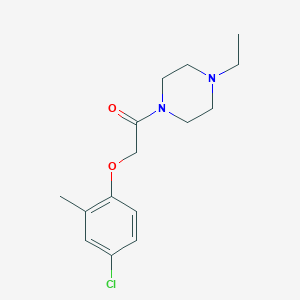
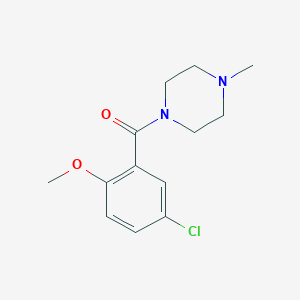
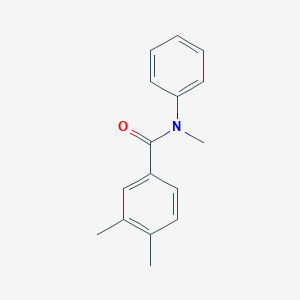
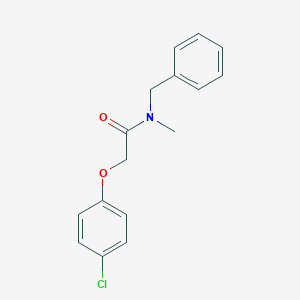
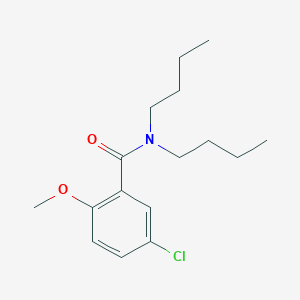
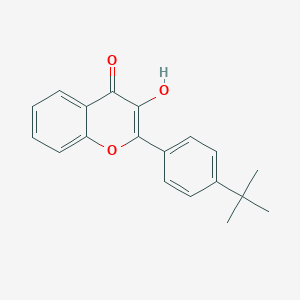
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255641.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
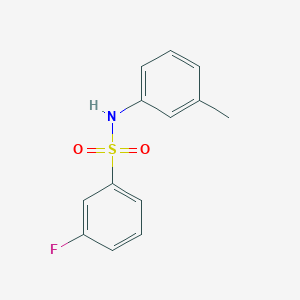
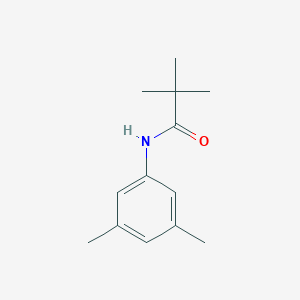
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B255655.png)